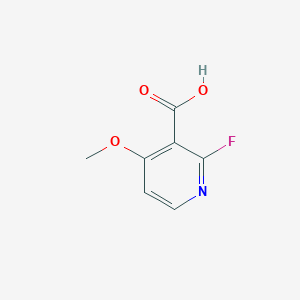

2-Fluoro-4-methoxynicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEHLONNPASLOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677786 | |

| Record name | 2-Fluoro-4-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190315-81-1 | |

| Record name | 2-Fluoro-4-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-4-methoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methoxynicotinic acid is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry and materials science. The strategic placement of a fluorine atom and a methoxy group on the nicotinic acid scaffold imparts unique electronic properties and metabolic stability, making it an attractive intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in drug discovery and development. The incorporation of fluorine into bioactive molecules is a widely recognized strategy to enhance pharmacological profiles, including metabolic stability, binding affinity, and bioavailability.[1][2] The presence of the fluorine atom at the 2-position of the pyridine ring in 2-Fluoro-4-methoxynicotinic acid significantly influences the compound's reactivity and potential as a pharmacophore.

Compound Identification and Core Properties

A clear identification of 2-Fluoro-4-methoxynicotinic acid is fundamental for its application. The following tables summarize its key identifiers and physicochemical properties.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 1190315-81-1 |

| Molecular Formula | C₇H₆FNO₃ |

| Molecular Weight | 171.13 g/mol |

| IUPAC Name | 2-Fluoro-4-methoxypyridine-3-carboxylic acid |

| Synonyms | 2-Fluoro-4-methoxynicotinic acid |

Chemical Structure:

Caption: Chemical structure of 2-Fluoro-4-methoxynicotinic acid.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | [3] |

| Boiling Point (Predicted) | 302.0 ± 37.0 °C | [3] |

| Density (Predicted) | 1.386 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 2.43 ± 0.10 | [3] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The proton on the pyridine ring will likely appear as a doublet, with its chemical shift influenced by the adjacent nitrogen and methoxy group. The methoxy protons will be a sharp singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the seven distinct carbon atoms.[4][5] The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum. The chemical shifts of the pyridine ring carbons will be influenced by the electron-withdrawing fluorine and electron-donating methoxy groups. For a similar compound, 2-fluoro-4-(methoxycarbonyl)benzoic acid, the carboxylic acid carbon appears around 168.6 ppm and the carbon attached to fluorine is observed in the 160.8-163.4 ppm range, showing the strong deshielding effect of the fluorine atom.[6]

Synthesis and Reactivity

Synthesis

A definitive, published step-by-step synthesis for 2-Fluoro-4-methoxynicotinic acid is not widely available. However, based on synthetic strategies for structurally related fluorinated aromatic acids, a plausible route can be proposed. One common approach involves the functionalization of a pre-existing fluorinated pyridine ring. For instance, a starting material like 2-fluoro-4-methoxypyridine could undergo lithiation followed by carboxylation with carbon dioxide.

A general synthetic approach for a related compound, 4-fluoro-2-methylbenzoic acid, involves a Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis and acidification to yield a mixture of isomers which are then separated.[7] A similar strategy could potentially be adapted for the synthesis of 2-Fluoro-4-methoxynicotinic acid.

Reactivity

The reactivity of 2-Fluoro-4-methoxynicotinic acid is governed by its three main functional components: the carboxylic acid, the fluorinated pyridine ring, and the methoxy group.

-

Carboxylic Acid Group: This group undergoes typical reactions such as esterification and amidation. These transformations are crucial for incorporating the molecule into larger structures, such as drug candidates.

-

Fluorinated Pyridine Ring: The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution, although the electron-donating methoxy group at the 4-position can modulate this reactivity.

-

Methoxy Group: The methoxy group is an electron-donating group that can influence the regioselectivity of electrophilic aromatic substitution reactions on the pyridine ring, although such reactions are generally difficult on pyridine systems.

Applications in Research and Drug Development

2-Fluoro-4-methoxynicotinic acid is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of the fluorine atom can significantly enhance the metabolic stability of drug candidates by blocking potential sites of oxidative metabolism.[8] Furthermore, the electronic properties of fluorine can modulate the pKa of the molecule and improve its binding affinity to biological targets.[2]

Derivatives of fluorinated nicotinic acids are being explored in various therapeutic areas. For instance, 6-fluoronicotinic acid is used in the development of PET imaging tracers and as an intermediate for compounds targeting pancreatic cancer.[9] The unique substitution pattern of 2-Fluoro-4-methoxynicotinic acid makes it a promising candidate for the development of novel small molecule inhibitors and other biologically active compounds.

Safety and Handling

According to available safety data, 2-Fluoro-4-methoxynicotinic acid should be handled with care in a laboratory setting.

-

Hazard Statements: May cause skin and serious eye irritation.[3]

-

Precautionary Statements: It is recommended to wash hands thoroughly after handling, wear protective gloves, and eye/face protection. In case of eye contact, rinse cautiously with water for several minutes.[3]

-

Storage: The compound should be stored under an inert atmosphere at 2-8°C.[3]

Experimental Protocols

The following are representative protocols for common reactions involving 2-Fluoro-4-methoxynicotinic acid.

Protocol 1: Amide Coupling

This protocol describes a standard procedure for the formation of an amide bond using a coupling agent.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-Fluoro-4-methoxynicotinic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation: Add a coupling agent, such as HATU (1.1 eq) or EDC (1.1 eq) with HOBt (1.1 eq), to the solution.

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), and stir the mixture at room temperature for 15-30 minutes.

-

Amine Addition: Add the desired primary or secondary amine (1.0 eq) to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Caption: Workflow for a typical amide coupling reaction.

Protocol 2: Fischer Esterification

This protocol outlines the acid-catalyzed esterification of 2-Fluoro-4-methoxynicotinic acid with an alcohol.

Step-by-Step Methodology:

-

Mixing: In a round-bottom flask, combine 2-Fluoro-4-methoxynicotinic acid (1.0 eq) with a large excess of the desired alcohol (which also serves as the solvent).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

-

Heating: Heat the reaction mixture to reflux and monitor the progress using TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting ester by flash column chromatography or distillation.

Caption: Workflow for a typical Fischer esterification reaction.

Conclusion

2-Fluoro-4-methoxynicotinic acid is a highly functionalized building block with significant potential in the field of drug discovery and materials science. Its unique combination of a carboxylic acid, a fluorine atom, and a methoxy group on a pyridine scaffold provides a versatile platform for the synthesis of novel compounds with tailored properties. Understanding its chemical properties, reactivity, and handling requirements is crucial for leveraging its full potential in research and development.

References

-

Wagner, B. D., et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o394. [Link]

- This cit

- This cit

- This cit

- This cit

- This cit

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

- This cit

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- This cit

-

Ashraf, Z., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(22), 7549. [Link]

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8309–8359. [Link]

- This cit

- This cit

-

Mei, H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 726. [Link]

- This cit

- This cit

- This cit

Sources

- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 错误页 [amp.chemicalbook.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

A Technical Guide to 2-Fluoro-4-methoxynicotinic Acid: A Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Fluorinated Heterocycles

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] 2-Fluoro-4-methoxynicotinic acid (CAS No. 1190315-81-1), a functionalized pyridine derivative, represents a promising, yet largely unexplored, building block in this domain. This guide provides a comprehensive technical overview of its properties, potential synthetic routes, and proposed analytical methodologies. Given the limited publicly available data on this specific compound, this document synthesizes information from analogous fluorinated nicotinic acids to offer a foundational framework for researchers. Our objective is to equip scientists with the necessary insights to harness the potential of this molecule in their drug discovery endeavors.

Part 1: Core Chemical and Physical Characteristics

2-Fluoro-4-methoxynicotinic acid is a pyridine carboxylic acid derivative. Its structure, featuring a fluorine atom at the 2-position and a methoxy group at the 4-position, presents a unique combination of electronic and steric properties that can be exploited in the design of novel bioactive molecules.

Molecular and Physicochemical Properties

A summary of the key physicochemical properties of 2-Fluoro-4-methoxynicotinic acid is presented in the table below. These values are critical for predicting its behavior in various experimental settings, from reaction conditions to biological assays.

| Property | Value | Source |

| CAS Number | 1190315-81-1 | [2] |

| Molecular Formula | C₇H₆FNO₃ | [2] |

| Molecular Weight | 171.13 g/mol | [3][4] |

| IUPAC Name | 2-Fluoro-4-methoxynicotinic acid | [2] |

| Synonyms | 2-Fluoro-4-methoxypyridine-3-carboxylic acid | [2][3] |

| SMILES Code | O=C(O)C1=C(F)N=CC=C1OC | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [4] |

Part 2: Synthesis and Purification Strategies

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the construction of the substituted pyridine ring as a key step. The carboxylic acid functionality can be introduced via hydrolysis of a nitrile or ester precursor, or through directed ortho-metalation followed by carboxylation.

Caption: Retrosynthetic analysis of 2-Fluoro-4-methoxynicotinic acid.

Hypothetical Synthetic Protocol

Based on general methods for the synthesis of fluorinated nicotinic acids, a plausible multi-step synthesis is outlined below.[6][7][8][9] This protocol should be considered a starting point and requires experimental optimization.

Step 1: Synthesis of a Suitable Pyridine Precursor

The synthesis could commence from a readily available dihalopyridine or a substituted aminopyridine. For instance, a nucleophilic aromatic substitution reaction on a dichloropyridine with sodium methoxide could yield a chloromethoxypyridine.

Step 2: Introduction of the Cyano Group (Nitrile Formation)

The chloro-substituent can be displaced by a cyanide source, such as copper(I) cyanide, in a Rosenmund-von Braun reaction to introduce the nitrile group, which will serve as a precursor to the carboxylic acid.

Step 3: Fluorination

Introduction of the fluorine atom at the 2-position is a critical step. If not already present in the starting material, this could potentially be achieved via a Balz-Schiemann reaction on an aminopyridine precursor or through nucleophilic fluorination using a fluoride salt on an activated pyridine ring.

Step 4: Hydrolysis to the Carboxylic Acid

The final step involves the hydrolysis of the nitrile group to the carboxylic acid under acidic or basic conditions.

Caution: The synthesis of fluorinated organic compounds may involve hazardous reagents and reaction conditions. Appropriate safety precautions must be taken.

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 2-Fluoro-4-methoxynicotinic acid. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the methoxy group. The coupling patterns and chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups.

-

¹³C NMR: The carbon NMR will provide information on the carbon skeleton. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant.

-

¹⁹F NMR: Fluorine NMR is a crucial technique for confirming the presence and chemical environment of the fluorine atom. A single resonance is expected for the fluorine at the 2-position.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method can be developed for purity assessment and quantification. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid modifier like formic or trifluoroacetic acid) is a good starting point. Detection can be achieved using a UV detector, likely around 260-280 nm, which is typical for pyridine derivatives.[10][11]

Proposed HPLC Method:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

This method is a general guideline and should be optimized for the specific instrumentation and sample matrix.

Part 4: Applications in Drug Discovery and Chemical Biology

While specific biological activities of 2-Fluoro-4-methoxynicotinic acid have not been reported, its structural motifs suggest several potential areas of application in drug discovery.

Rationale for Use as a Bioactive Scaffold

-

Fluorine Substitution: The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism. It can also modulate the pKa of nearby functional groups and improve binding affinity to biological targets through favorable electrostatic interactions.

-

Nicotinic Acid Core: The nicotinic acid (niacin) scaffold is a well-known pharmacophore present in numerous drugs and has a recognized role in various biological processes.

-

Methoxy Group: The methoxy group can influence solubility and also serve as a handle for further chemical modification.

Potential Therapeutic Areas

Based on the activities of other fluorinated nicotinic acid derivatives and related heterocyclic compounds, 2-Fluoro-4-methoxynicotinic acid could be a valuable starting point for the development of novel agents in areas such as:

-

Oncology: As a scaffold for kinase inhibitors or other anti-proliferative agents.

-

Inflammation and Immunology: For the design of modulators of inflammatory pathways.

-

Infectious Diseases: As a building block for novel antibacterial or antiviral compounds.

Experimental Workflow for Biological Screening

A general workflow for the initial biological evaluation of 2-Fluoro-4-methoxynicotinic acid is depicted below.

Caption: A generalized workflow for the biological evaluation of 2-Fluoro-4-methoxynicotinic acid.

Conclusion and Future Directions

2-Fluoro-4-methoxynicotinic acid represents a molecule of significant interest for medicinal chemists and drug discovery scientists. While specific data on its synthesis and biological activity remains to be published, its structural features suggest considerable potential as a scaffold for the development of novel therapeutic agents. The proposed synthetic strategies and analytical methods in this guide provide a solid foundation for researchers to begin exploring the chemistry and biological relevance of this intriguing compound. Further investigation into its synthesis, characterization, and biological screening is warranted to unlock its full potential in the advancement of new medicines.

References

-

Kiss, L. et al. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters, 10(9), 1835–1837. Available at: [Link]

-

Kiss, L. et al. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed. Available at: [Link]

-

Vasilevsky, S. F. et al. (2012). Synthesis and Reactions of Fluorinated Nicotinonitriles. ChemInform, 43(32). Available at: [Link]

-

Kiss, L. et al. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Semantic Scholar. Available at: [Link]

-

Minor, J. T. et al. (1953). Synthesis of 2- and 6-Fluoronicotinamides. Journal of the American Chemical Society, 75(14), 3502–3503. Available at: [Link]

-

Otto Chemie Pvt Ltd. (n.d.). Speciality Chemicals Product List. Available at: [Link]

- U.S. Patent 11,091,440 B2. (2021). Substituted quinoline compounds as MET inhibitors.

-

P&S Chemicals. (n.d.). Product information, 2-Fluoro-4-methoxynicotinic acid. Available at: [Link]

-

ChemBuyersGuide.com, Inc. (n.d.). ETA chemicals Co.,Ltd (Page 5). Available at: [Link]

- U.S. Patent 8,492,389 B2. (2013). Substituted piperazine compounds as MET inhibitors.

- U.S. Patent 6,437,174 B1. (2002). Method for producing 2-fluoro-isobutyric acid esters.

- U.S. Patent 4,357,282 A. (1982). Preparation of fluorocarbonyl compounds.

- Chinese Patent CN110903176A. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Mei, H. et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(5), 2339. Available at: [Link]

-

Tsuruta, Y. et al. (1987). Determination of nicotinic acid in serum by high-performance liquid chromatography with fluorescence detection. PubMed. Available at: [Link]

-

Butts, W. C. & Mulvihill, J. J. (1993). Postcolumn Fluorimetric HPLC Procedure for Determination of Niacin Content of Cereals. Journal of Agricultural and Food Chemistry, 41(9), 1498–1500. Available at: [Link]

-

Johnson, D. (2017). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. The Journal of the Nebraska Academy of Sciences. Available at: [Link]

-

Tatton, A. S. et al. (2024). An NMR crystallographic characterisation of solid (+)-usnic acid. Physical Chemistry Chemical Physics. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 2-Fluoro-4-methoxynicotinic acid - CAS:1190315-81-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. 1190315-81-1|2-Fluoro-4-methoxynicotinic acid|BLD Pharm [bldpharm.com]

- 5. 1190315-81-1 | 2-Fluoro-4-methoxynicotinic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. | Semantic Scholar [semanticscholar.org]

- 10. Determination of nicotinic acid in serum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. storage.googleapis.com [storage.googleapis.com]

An In-depth Technical Guide to 2-Fluoro-4-methoxynicotinic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Fluoro-4-methoxynicotinic acid, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its core physicochemical properties, outline a plausible synthetic pathway, discuss its analytical characterization, and explore the rationale behind its application in the development of novel therapeutics.

Core Molecular Attributes and Physicochemical Properties

2-Fluoro-4-methoxynicotinic acid (also known as 2-Fluoro-4-methoxypyridine-3-carboxylic acid) is a substituted pyridine derivative. The strategic placement of its functional groups—a fluorine atom, a methoxy group, and a carboxylic acid—creates a unique electronic and steric profile that is highly valuable for modulating the properties of larger drug molecules.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FNO₃ | [1][2][3] |

| Molecular Weight | 171.13 g/mol | [2][3] |

| CAS Number | 1190315-81-1 | [1][2][4] |

| Appearance | White to off-white solid | [4] |

| Predicted Boiling Point | 302.0 ± 37.0 °C | [4] |

| Predicted Density | 1.386 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 2.43 ± 0.10 | [4] |

| Storage Conditions | Sealed in dry, inert atmosphere (Nitrogen or Argon), at 2-8°C | [3][4] |

The presence of a fluorine atom at the 2-position of the pyridine ring significantly influences the molecule's properties. Fluorine's high electronegativity can modulate the pKa of the carboxylic acid and the basicity of the pyridine nitrogen, impacting solubility and potential interactions with biological targets.[5][6] Furthermore, the C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a common strategy in drug design.[6]

Synthesis and Mechanistic Rationale

While specific, peer-reviewed synthetic procedures for 2-Fluoro-4-methoxynicotinic acid are not widely published, a logical and efficient pathway can be devised based on established organometallic and heterocyclic chemistry principles. The proposed synthesis starts from the commercially available 2-fluoro-4-methoxypyridine.

The key transformation is the introduction of a carboxylic acid group at the 3-position. This is typically achieved through a directed ortho-metalation (DoM) strategy, where a strong base is used to deprotonate the most acidic proton on the ring, followed by quenching with an electrophile, in this case, carbon dioxide.

Experimental Protocol (Proposed)

Materials:

-

2-Fluoro-4-methoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)

-

Solid Carbon Dioxide (Dry Ice)

-

Hydrochloric Acid (HCl), aqueous solution

-

Diethyl Ether or Ethyl Acetate

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2-fluoro-4-methoxypyridine (1.0 eq) dissolved in anhydrous THF.

-

Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of a strong, non-nucleophilic base such as LDA (1.1 eq) in THF is added dropwise, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate. This step is analogous to methods used for the functionalization of other pyridines.[7]

-

Carboxylation: Crushed solid carbon dioxide (an excess, ~3-4 eq) is added to the reaction mixture in portions. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Workup and Isolation: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The aqueous residue is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to a pH of ~3-4 with dilute HCl, resulting in the precipitation of the crude product.

-

Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-Fluoro-4-methoxynicotinic acid.

Causality and Trustworthiness: This protocol is designed as a self-validating system. The use of a directed metalation ensures regioselective carboxylation at the desired position, which is a well-established and reliable method in heterocyclic synthesis.[7] The acidic workup ensures the protonation of the carboxylate salt to yield the final product. Purity would be confirmed using the analytical methods described below.

Analytical Characterization

To confirm the identity and purity of the synthesized 2-Fluoro-4-methoxynicotinic acid, a suite of analytical techniques should be employed. While experimental data for this specific molecule is not publicly available in the literature, we can predict the expected spectral characteristics based on its structure and data from analogous compounds.[2][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the methoxy group protons. The proton at C5 would likely appear as a doublet, coupled to the fluorine at C2. The proton at C6 would also be a doublet. The methoxy protons would appear as a singlet around 3.9-4.0 ppm. The acidic proton of the carboxylic acid may appear as a broad singlet at a downfield chemical shift (>10 ppm), though its visibility can depend on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will be characterized by coupling between the carbon atoms and the fluorine atom (¹³C-¹⁹F coupling).[9] The carbon directly attached to the fluorine (C2) will show a large one-bond coupling constant (¹JCF). Other carbons in the ring (C3, C4, C6) will exhibit smaller two- or three-bond couplings. The signals for the carboxyl carbon, the methoxy carbon, and the six pyridine ring carbons should all be observable.

| Predicted ¹³C NMR Chemical Shifts (ppm) & Coupling |

| C=O (Carboxylic Acid) |

| C-F (C2) |

| C-COOH (C3) |

| C-OCH₃ (C4) |

| C5 |

| C6 |

| -OCH₃ |

| (Note: Specific chemical shifts and coupling constants are predictions and require experimental verification.) |

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight. Using a technique like Electrospray Ionization (ESI), the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 172.04 or the deprotonated molecule [M-H]⁻ at m/z 170.03. The exact mass measurement would confirm the elemental composition of C₇H₆FNO₃.

Infrared (IR) Spectroscopy

The IR spectrum would provide confirmation of the key functional groups. Expected characteristic absorption bands include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A sharp C=O stretch from the carboxylic acid carbonyl, around 1700-1730 cm⁻¹.

-

C-O stretching from the methoxy group and the carboxylic acid, around 1200-1300 cm⁻¹.

-

C-F stretching, typically in the 1000-1100 cm⁻¹ region.

Applications in Drug Development & Medicinal Chemistry

2-Fluoro-4-methoxynicotinic acid is not an active pharmaceutical ingredient (API) itself but serves as a crucial structural motif and building block for the synthesis of complex APIs. Its utility stems from the combined electronic properties of its substituents.

The pyridine core is a common scaffold in a vast number of approved drugs, often acting as a bioisostere for a phenyl ring but with the added benefit of a nitrogen atom that can act as a hydrogen bond acceptor and improve solubility.[10] The strategic incorporation of fluorine is a well-established tactic in medicinal chemistry to enhance a drug candidate's profile.[5][6] It can improve metabolic stability, increase binding affinity to the target protein, and fine-tune the compound's lipophilicity.

The carboxylic acid group is a primary handle for further chemical modification, most commonly for the formation of amides. Amide bond formation is a cornerstone of drug synthesis, allowing for the coupling of this building block to other fragments to assemble the final drug molecule. The carboxylic acid itself can also serve as a key interacting group, forming strong hydrogen bonds or ionic interactions with amino acid residues in a protein's active site.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling 2-Fluoro-4-methoxynicotinic acid.

-

Hazard Identification: The compound is classified as an irritant.[4] It may be harmful if swallowed (H303) and causes eye irritation (H320).[4]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

-

Handling: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][12] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C) is recommended.[4]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[4][12]

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[11][12]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek medical advice.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]

-

By understanding its synthesis, properties, and the rationale for its use, researchers can effectively leverage 2-Fluoro-4-methoxynicotinic acid as a valuable tool in the complex and challenging process of modern drug discovery.

References

-

P&S Chemicals. 2-Fluoro-4-methoxynicotinic acid. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Royal Society of Chemistry. 1H NMR (500 MHz, CDCl3) δ. [Link]

-

NET. 2-Fluoro-4-methylbenzoic acid Safety Data Sheet. [Link]

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

PubChem. 2-Fluoro-4-methoxypyridine. [Link]

-

NIST. Mass spectra of fluorocarbons. [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

-

PubMed. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

- Google Patents. CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid.

-

University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]

Sources

- 1. 2-Fluoro-4-methoxynicotinic acid | CymitQuimica [cymitquimica.com]

- 2. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Fluoro-4-methoxynicotinic acid - CAS:1190315-81-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 10. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

2-Fluoro-4-methoxynicotinic acid solubility data

An In-Depth Technical Guide to the Solubility of 2-Fluoro-4-methoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy. This guide provides a comprehensive overview of the principles and practical methodologies for determining the solubility of 2-Fluoro-4-methoxynicotinic acid. While specific experimental solubility data for this compound is not extensively published, this document serves as a detailed roadmap for researchers to generate, interpret, and apply this crucial data. We will delve into the theoretical underpinnings of solubility, with a particular focus on the pH-dependent nature of this acidic compound. Furthermore, this guide presents detailed, field-proven protocols for both thermodynamic and kinetic solubility assays, empowering researchers to produce reliable and reproducible results.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. A compound must be in solution to be absorbed and exert its pharmacological effect.[1] Therefore, a thorough understanding and accurate measurement of a compound's solubility are paramount from the early stages of drug discovery through to formulation development.[2][3]

2-Fluoro-4-methoxynicotinic acid (Figure 1) is a pyridinecarboxylic acid derivative. Its structure, featuring a carboxylic acid group, immediately suggests that its aqueous solubility will be highly dependent on pH.

Figure 1: Chemical Structure of 2-Fluoro-4-methoxynicotinic acid

Caption: Chemical structure of 2-Fluoro-4-methoxynicotinic acid.

Physicochemical Properties of 2-Fluoro-4-methoxynicotinic Acid

A foundational understanding of a compound's physicochemical properties is essential for designing relevant solubility studies.

| Property | Value | Source |

| CAS Number | 1190315-81-1 | [4][5] |

| Molecular Formula | C7H6FNO3 | [4][5][6] |

| Molecular Weight | 171.13 g/mol | [4][6] |

| Appearance | White to off-white solid | [4] |

| Predicted pKa | 2.43 ± 0.10 | [4] |

The predicted pKa of approximately 2.43 is of particular importance. This value indicates that 2-Fluoro-4-methoxynicotinic acid is a weak acid. The Henderson-Hasselbalch equation can be used to illustrate the relationship between pKa, pH, and the ionization state of the molecule. At a pH below its pKa, the un-ionized (less soluble) form will predominate, while at a pH above its pKa, the ionized (more soluble) form will be more prevalent. This pH-dependent solubility is a critical consideration in experimental design.[7][8][9][10]

Theoretical Framework: Understanding pH-Dependent Solubility

The solubility of an ionizable compound is governed by the equilibrium between its solid phase and its dissolved, unionized and ionized forms in solution. For a weak acid like 2-Fluoro-4-methoxynicotinic acid (HA), the dissolution and ionization equilibria can be represented as:

HA(solid) ⇌ HA(aqueous) HA(aqueous) + H₂O ⇌ A⁻(aqueous) + H₃O⁺

According to Le Châtelier's principle, altering the pH of the solution will shift these equilibria.[7]

-

In acidic solutions (low pH): The concentration of H₃O⁺ is high. This shifts the ionization equilibrium to the left, favoring the formation of the un-ionized form (HA). As the concentration of the un-ionized form approaches its intrinsic solubility, the overall solubility of the compound will be limited.

-

In basic solutions (high pH): The concentration of H₃O⁺ is low (and OH⁻ is high). This shifts the ionization equilibrium to the right, favoring the formation of the ionized, conjugate base (A⁻). The ionized form is generally much more soluble in water, thus increasing the overall solubility of the compound.[9][10][11]

This relationship is visually represented in the pH-solubility profile for a typical weak acid.

Caption: Idealized pH-solubility profile for a weak acid.

Experimental Determination of Solubility

Two primary types of solubility measurements are commonly employed in drug discovery: thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is defined as the concentration of a solute in a saturated solution at equilibrium with the solid phase under specific conditions of temperature, pressure, and solvent composition.[12] The shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility.[2]

Objective: To determine the equilibrium solubility of 2-Fluoro-4-methoxynicotinic acid in various aqueous buffers.

Materials:

-

2-Fluoro-4-methoxynicotinic acid (solid powder)

-

Phosphate buffered saline (PBS), pH 7.4

-

Simulated Gastric Fluid (SGF), pH 1.2

-

Simulated Intestinal Fluid (FeSSIF and FaSSIF)

-

Organic solvents for stock solutions and analytical standards (e.g., DMSO, Methanol)

-

Glass vials with screw caps

-

Thermomixer or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)

Procedure:

-

Preparation of Buffers: Prepare and validate the pH of all aqueous buffers to be used in the assay.

-

Compound Addition: Add an excess amount of solid 2-Fluoro-4-methoxynicotinic acid to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.

-

Solvent Addition: Add a known volume of the desired buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.[12]

-

Equilibration: Seal the vials and place them in a thermomixer or orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12][13]

-

Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the supernatant through a syringe filter to remove any remaining particulate matter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS. A standard curve of the compound in the same buffer system should be prepared for accurate quantification.[14]

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[13][15] This method is faster and more amenable to high-throughput screening formats, making it valuable in early drug discovery.[16]

Objective: To rapidly assess the solubility of 2-Fluoro-4-methoxynicotinic acid in an aqueous buffer.

Materials:

-

2-Fluoro-4-methoxynicotinic acid

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microtiter plates

-

Plate shaker

-

Plate reader (e.g., UV-Vis spectrophotometer or nephelometer) or LC-MS/MS system

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Fluoro-4-methoxynicotinic acid in DMSO (e.g., 10 mM).[16][17]

-

Compound Addition: Dispense a small volume of the DMSO stock solution into the wells of a 96-well plate.

-

Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1%).[18]

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).[13]

-

Precipitate Detection/Quantification:

Caption: Workflow for Kinetic Solubility Determination.

Data Interpretation and Presentation

Solubility data should be presented clearly and concisely, typically in a tabular format. It is essential to report the specific conditions under which the measurements were made, including the solvent system, pH, temperature, and incubation time.

Example Data Table:

| Assay Type | Solvent System | pH | Temperature (°C) | Incubation Time (h) | Solubility (µg/mL) | Solubility (µM) |

| Thermodynamic | PBS | 7.4 | 25 | 48 | Experimental Value | Calculated Value |

| Thermodynamic | SGF | 1.2 | 37 | 48 | Experimental Value | Calculated Value |

| Kinetic | PBS | 7.4 | 25 | 2 | Experimental Value | Calculated Value |

Conclusion

While specific, publicly available solubility data for 2-Fluoro-4-methoxynicotinic acid is limited, this guide provides the necessary theoretical framework and detailed experimental protocols for researchers to confidently determine this critical parameter. The acidic nature of the molecule, as indicated by its predicted pKa, underscores the importance of evaluating its solubility across a physiologically relevant pH range. By employing the robust methodologies outlined herein, scientists in drug discovery and development can generate high-quality, reliable solubility data to inform decision-making, guide formulation strategies, and ultimately contribute to the successful advancement of new therapeutic agents.

References

- 1. rheolution.com [rheolution.com]

- 2. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. pschemicals.com [pschemicals.com]

- 6. chemscene.com [chemscene.com]

- 7. fiveable.me [fiveable.me]

- 8. How does pH affect solubility? - askIITians [askiitians.com]

- 9. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]

- 10. Khan Academy [khanacademy.org]

- 11. youtube.com [youtube.com]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

- 13. enamine.net [enamine.net]

- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 15. asianpubs.org [asianpubs.org]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

2-Fluoro-4-methoxynicotinic acid spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-4-methoxynicotinic Acid

Abstract

2-Fluoro-4-methoxynicotinic acid (CAS No. 1190315-81-1) is a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1][2] Comprehensive structural characterization is fundamental to its application and quality control. However, publicly accessible, experimentally-derived spectroscopic data for this specific compound is notably scarce. This technical guide addresses this gap by providing a robust, in-depth analysis based on predicted spectroscopic data. Leveraging established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and grounded in experimental data from structurally analogous compounds, this document serves as a valuable resource for researchers, scientists, and drug development professionals. It provides not only the predicted spectral characteristics but also the underlying scientific rationale and standardized protocols for experimental verification.

Molecular Structure and Spectroscopic Overview

2-Fluoro-4-methoxynicotinic acid is a trisubstituted pyridine ring containing a fluoro group at the 2-position, a carboxylic acid at the 3-position, and a methoxy group at the 4-position. The interplay of these substituents—the electron-withdrawing fluorine atom and carboxylic acid, and the electron-donating methoxy group—creates a unique electronic environment that dictates its spectroscopic signature.

Caption: Molecular structure of 2-Fluoro-4-methoxynicotinic acid with key atoms labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While a Certificate of Analysis from one supplier confirms the ¹H NMR spectrum is "Consistent with structure," the actual data is not publicly available.[3] The following predictions are based on established substituent effects on the pyridine nucleus.[4][5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one for the methoxy group protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-6 | 8.2 - 8.4 | Doublet (d) | JH6-H5 ≈ 5-6 Hz | 1H | Proton ortho to ring Nitrogen |

| H-5 | 7.0 - 7.2 | Doublet (d) | JH5-H6 ≈ 5-6 Hz | 1H | Proton ortho to Methoxy group |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A | 3H | Methoxy protons |

| -COOH | 12.0 - 14.0 | Broad Singlet (br s) | N/A | 1H | Carboxylic acid proton |

Causality and Insights:

-

H-6: This proton is adjacent to the electron-withdrawing nitrogen atom, causing a significant downfield shift into the 8.2-8.4 ppm region.[6] It will appear as a simple doublet due to coupling with H-5.

-

H-5: This proton is ortho to the electron-donating methoxy group, which shields it and shifts its signal upfield relative to other pyridine protons, likely into the 7.0-7.2 ppm range. It will also be a doublet from coupling to H-6.

-

-OCH₃: The methoxy protons are not coupled to any other protons and will appear as a sharp singlet.

-

-COOH: The carboxylic acid proton is acidic and rapidly exchanges, resulting in a very broad singlet that is highly dependent on solvent and concentration. This peak may not always be observed.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display seven distinct carbon signals. A key feature will be the presence of carbon-fluorine couplings (JCF), which cause splitting of the carbon signals.[7]

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) | Assignment |

| C=O | 165 - 170 | Singlet (or weak doublet) | Small JC-F | Carboxylic acid carbonyl |

| C-4 | 162 - 167 | Doublet | 3JCF ≈ 3-7 Hz | Carbon bearing methoxy group |

| C-2 | 158 - 163 | Doublet | 1JCF ≈ 230-260 Hz | Carbon bearing fluoro group |

| C-6 | 148 - 152 | Doublet | 3JCF ≈ 10-15 Hz | CH adjacent to Nitrogen |

| C-3 | 115 - 120 | Doublet | 2JCF ≈ 30-40 Hz | Carbon bearing carboxyl group |

| C-5 | 108 - 112 | Doublet | 4JCF ≈ 1-4 Hz | CH adjacent to C-4 |

| -OCH₃ | 55 - 60 | Singlet (or weak doublet) | Small JC-F | Methoxy carbon |

Causality and Insights:

-

The carbon directly attached to the fluorine (C-2) will exhibit a very large one-bond coupling constant (1JCF).[7]

-

The carbons two (C-3), three (C-4, C-6), and four (C-5) bonds away will show progressively smaller C-F coupling constants.

-

The chemical shifts are influenced by the substituents. The carbons attached to heteroatoms (C-2, C-4) are the most downfield.

Experimental Protocol: NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR data for a solid organic compound like 2-Fluoro-4-methoxynicotinic acid.[8]

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Tune the probe for the relevant nuclei (¹H and ¹³C) and shim the magnetic field to achieve optimal homogeneity and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Typical parameters: 30° pulse angle, 2-4 second acquisition time, 2-5 second relaxation delay.

-

Set the spectral width to cover the expected range (e.g., 0-15 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

Typical parameters: 30° pulse angle, 1-2 second acquisition time, 2-second relaxation delay.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm). A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[9]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The predicted spectrum of 2-Fluoro-4-methoxynicotinic acid will be dominated by vibrations from the carboxylic acid, the aromatic ring, and the C-F and C-O bonds.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode |

| 2500 - 3300 | Broad, Strong | O-H stretch (from carboxylic acid dimer) |

| ~3000 | Medium | Aromatic C-H stretch |

| ~2950, 2850 | Medium-Weak | Aliphatic C-H stretch (from -OCH₃) |

| 1700 - 1730 | Strong, Sharp | C=O stretch (from carboxylic acid) |

| 1580 - 1610 | Medium-Strong | C=C and C=N ring stretching |

| 1400 - 1480 | Medium | C=C and C=N ring stretching |

| 1250 - 1320 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| 1210 - 1280 | Strong | C-F stretch |

| 1000 - 1050 | Medium-Strong | Symmetric C-O-C stretch (aryl ether) |

| ~900 | Broad, Medium | O-H out-of-plane bend (from dimer) |

Causality and Insights:

-

O-H Stretch: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, giving rise to a very broad O-H stretching band that often obscures the C-H stretching region.[10]

-

C=O Stretch: The carbonyl stretch of the carboxylic acid is expected to be a strong, sharp band around 1700 cm⁻¹.[11]

-

C-F Stretch: The C-F bond vibration will result in a strong absorption in the 1210-1280 cm⁻¹ region.[12]

-

Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of signals from ring vibrations and C-O stretching, which are highly characteristic of the molecule as a whole.

Experimental Protocol: FT-IR Data Acquisition (Solid Sample)

The following protocol describes the thin solid film method, which is common for analyzing solid organic compounds.[13][14]

-

Sample Preparation: Place a small amount (1-2 mg) of the solid compound in a clean vial or test tube.

-

Dissolution: Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid.

-

Film Casting: Using a pipette, transfer one or two drops of the solution onto the surface of a single, clean salt plate (e.g., KBr or NaCl).

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

Background Scan: Place the empty, clean salt plate in the spectrometer and run a background scan to subtract the absorbance of the plate and atmosphere.

-

Sample Scan: Place the salt plate with the sample film into the spectrometer's sample holder.

-

Data Acquisition: Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.[15] Adjust the amount of sample on the plate if peaks are too intense (saturated) or too weak.

-

Cleaning: After analysis, thoroughly clean the salt plate with an appropriate solvent and return it to a desiccator for storage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Molecular Formula: C₇H₆FNO₃ Exact Mass: 171.0277 Da

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed in positive mode would be the protonated molecule [M+H]⁺ at m/z 172.0356.[16][17] In negative mode, the deprotonated molecule [M-H]⁻ at m/z 170.0200 would be expected.

Fragmentation analysis (MS/MS) of the [M+H]⁺ ion would likely proceed through characteristic losses of small, neutral molecules.

Sources

- 1. 2-fluoro-4-methoxynicotinic acid | 1190315-81-1 [amp.chemicalbook.com]

- 2. pschemicals.com [pschemicals.com]

- 3. file.chemscene.com [file.chemscene.com]

- 4. NMR chemical shift prediction of pyridines [stenutz.eu]

- 5. benchchem.com [benchchem.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 15. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 16. phys.libretexts.org [phys.libretexts.org]

- 17. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Fluoro-4-methoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methoxynicotinic acid, a halogenated pyridine derivative, is an important building block in medicinal chemistry and drug discovery. Its unique electronic and structural properties make it a valuable synthon for creating novel therapeutic agents. However, as with any specialized chemical reagent, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the safety and handling precautions for 2-Fluoro-4-methoxynicotinic acid, drawing upon data from structurally similar compounds to offer a comprehensive, field-proven framework for its safe utilization.

Physicochemical and Hazard Profile

| Property | Data | Source |

| Molecular Formula | C₇H₆FNO₃ | [1][2] |

| Molecular Weight | 171.13 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Predicted Boiling Point | 302.0 ± 37.0 °C | [3] |

| Predicted Density | 1.386 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 2.43 ± 0.10 | [3] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3] |

Anticipated Hazards:

Based on data for analogous compounds such as 2-fluoro-4-methylbenzoic acid and 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxynicotinic acid, the primary hazards associated with 2-Fluoro-4-methoxynicotinic acid are:

-

Skin Irritation (H315): Expected to cause skin irritation upon contact.[4][5]

-

Serious Eye Irritation (H319): Poses a risk of serious eye irritation.[4][5]

-

Respiratory Irritation (H335): May cause respiratory irritation if inhaled as dust or powder.[4][5]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This begins with engineering controls and is supplemented by appropriate personal protective equipment.

Engineering Controls:

-

Fume Hood: All handling of solid 2-Fluoro-4-methoxynicotinic acid and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly dispersed.[6]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[4]

-

Hand Protection: Chemically resistant gloves are required. While specific compatibility data for 2-Fluoro-4-methoxynicotinic acid is unavailable, nitrile or neoprene gloves are generally recommended for handling pyridine derivatives. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[4]

-

Skin and Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of spillage, a chemically resistant apron is advisable.[4]

-

Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to mitigating the risks associated with 2-Fluoro-4-methoxynicotinic acid.

Handling:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe dust. Minimize dust generation and accumulation.[4]

-

Wash hands thoroughly after handling.[4]

-

Use only in a well-ventilated area, preferably a fume hood.[4]

-

Keep away from sources of ignition.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[4]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6]

-

Keep away from incompatible substances such as strong oxidizing agents.[7]

-

Store at the recommended temperature of 2-8°C.[3]

-

The storage area should be clearly marked, and access restricted to authorized personnel.

Emergency Procedures

Preparedness for accidental exposure or release is a critical component of a comprehensive safety plan.

First-Aid Measures:

-

Inhalation: If inhaled, remove the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.[4]

-

Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical advice.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill and Disposal Procedures:

In the event of a spill, the following steps should be taken:

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, using fume hoods to draw vapors away.

-

Contain: Prevent further spread of the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit.[4]

-

Neutralize (if applicable): For acidic compounds, neutralization with a weak base may be appropriate, but this should only be done by trained personnel.

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[7]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of the waste container and any contaminated materials in accordance with local, state, and federal regulations.[4]

Workflow for Safe Handling of 2-Fluoro-4-methoxynicotinic Acid

The following diagram illustrates the key stages and decision points for the safe handling of 2-Fluoro-4-methoxynicotinic acid in a research environment.

Caption: Safe handling workflow diagram.

Conclusion

While 2-Fluoro-4-methoxynicotinic acid is a valuable tool in drug discovery, its potential hazards necessitate a culture of safety and adherence to rigorous handling protocols. By understanding its anticipated hazard profile, implementing appropriate engineering and administrative controls, utilizing the correct personal protective equipment, and being prepared for emergencies, researchers can confidently and safely harness the synthetic potential of this important chemical intermediate. The causality behind these protocols is rooted in the fundamental principles of chemical safety: minimizing exposure, containing hazards, and preparing for contingencies. This self-validating system of protocols ensures a safer research environment for all.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-Fluoro-4-methoxynicotinic acid - CAS:1190315-81-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. 错误页 [amp.chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 7. fishersci.com [fishersci.com]

The Emerging Potential of 2-Fluoro-4-methoxynicotinic Acid: A Technical Guide for Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic modification of established pharmacophores is a cornerstone of innovation. The pyridine ring, the core of nicotinic acid (Vitamin B3), is a privileged scaffold present in numerous therapeutic agents. Its derivatization has yielded compounds with a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The introduction of fluorine into drug candidates has become a powerful strategy to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity to biological targets.[4][5][6] This guide provides a deep technical analysis of 2-Fluoro-4-methoxynicotinic acid (CAS: 1190315-81-1), a molecule at the intersection of these two pivotal concepts. While direct biological data on this specific compound is nascent, this whitepaper will synthesize data from structurally related analogs to forecast its potential activities, propose mechanisms of action, and provide robust experimental protocols for its investigation.

Physicochemical Profile and Synthetic Strategy

The unique substitution pattern of 2-Fluoro-4-methoxynicotinic acid—a fluorine atom ortho to the carboxylic acid and a methoxy group at the 4-position—is predicted to significantly influence its biological behavior.

Predicted Physicochemical Properties

The fluorine atom, with its high electronegativity, is expected to lower the pKa of the carboxylic acid and the basicity of the pyridine nitrogen, potentially altering its interaction with target proteins and improving cell permeability.[6][7] The methoxy group can participate in hydrogen bonding and may influence the molecule's conformation and solubility. The combination of these substituents likely impacts lipophilicity, a critical parameter for pharmacokinetics, in a complex, context-dependent manner.[8]

| Property | Value / Prediction | Source / Rationale |

| CAS Number | 1190315-81-1 | [9][10][11] |

| Molecular Formula | C₇H₆FNO₃ | [10][12] |

| Molecular Weight | 171.13 g/mol | [11][12] |

| Predicted pKa | Lower than nicotinic acid | The electron-withdrawing nature of fluorine is known to decrease the pKa of adjacent functional groups.[5] |

| Predicted Lipophilicity (logP) | Moderately lipophilic | Fluorine can increase or decrease lipophilicity depending on its position; the methoxy group generally increases it.[8] Experimental determination is required. |

| Metabolic Stability | Potentially enhanced | The C-F bond is exceptionally strong and can block sites of oxidative metabolism by cytochrome P450 enzymes.[6] |

Plausible Synthetic Pathway

While specific synthesis routes for 2-Fluoro-4-methoxynicotinic acid are not widely published, a plausible approach can be inferred from the synthesis of related compounds, such as 2-fluoro-4-nitrobenzoic acid.[13] A potential route could involve the oxidation of a corresponding substituted toluene or benzaldehyde, a common method for forming carboxylic acids.[13][14]

Part 1: Predicted Biological Activity & Therapeutic Potential

Based on the extensive literature on nicotinic acid derivatives and fluorinated heterocycles, we can project several promising avenues of biological activity for 2-Fluoro-4-methoxynicotinic acid.

Anti-Inflammatory and Analgesic Potential

Numerous derivatives of the nicotinic acid scaffold have demonstrated significant anti-inflammatory activity.[1][2] Studies have shown that these compounds can inhibit the production of key inflammatory mediators.

-

Rationale: Novel synthesized nicotinic acid derivatives have been shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[1] Some have also been found to inhibit cyclooxygenase (COX) enzymes, a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).[1] The specific substitutions on 2-Fluoro-4-methoxynicotinic acid may fine-tune this activity, potentially leading to a potent and selective anti-inflammatory agent with an improved safety profile.

Anticancer Activity

The application of fluorinated nicotinic acid derivatives in oncology is an active area of research.

-

Rationale:

-

HIF-1α Inhibition: Certain (aryloxyacetylamino)-nicotinic acid analogs have been identified as potent inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α).[15] HIF-1α is a transcription factor that is overexpressed in many cancers and plays a critical role in tumor survival, angiogenesis, and metastasis. By inhibiting HIF-1α, a compound could effectively starve tumors of their blood supply and hinder their growth.

-

Kinase Inhibition: The broader class of resorcylic acid lactones, which share some structural motifs with substituted aromatics, are known to inhibit key signaling kinases like MEK.[16] The electronic properties conferred by the fluoro and methoxy groups could facilitate binding to the ATP pocket of various kinases implicated in cancer progression.

-

Direct Cytotoxicity: Derivatives of 6-Fluoronicotinic acid have been investigated for treating pancreatic cancer, suggesting the scaffold is amenable to developing cytotoxic agents.[17]

-

Antimicrobial and Antitubercular Activity

Nicotinic acid and its derivatives have a long history of investigation as antimicrobial agents.[2][3]

-

Rationale: Acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[18] Furthermore, related structures like 2-Fluoro-4-methoxybenzoic acid have demonstrated antimicrobial properties against both bacteria and fungi.[19] The unique electronic and steric profile of 2-Fluoro-4-methoxynicotinic acid could allow it to effectively inhibit essential microbial enzymes or disrupt cell wall integrity, making it a candidate for further development as an antibacterial or antifungal agent. Specific derivatives of fluorinated amides have also shown potent activity against Mycobacterium tuberculosis.[20]

Application in PET Imaging

Fluorinated building blocks are critical for the synthesis of tracers for Positron Emission Tomography (PET) imaging.[17]

-

Rationale: The fluorine atom on the pyridine ring is an ideal site for introducing the positron-emitting isotope Fluorine-18 (¹⁸F). An ¹⁸F-labeled version of 2-Fluoro-4-methoxynicotinic acid or its downstream derivatives could be developed as a novel PET tracer. Depending on its biological target, this could allow for non-invasive visualization and quantification of processes like neuroinflammation, tumor metabolism, or receptor occupancy in vivo, aiding in early disease diagnosis and monitoring treatment response.[6]

Part 2: Experimental Protocols for Biological Validation

To empirically test the hypothesized activities, a structured, multi-tiered screening approach is recommended. The following protocols provide a self-validating system for initial assessment.

Workflow for Initial Biological Screening

Detailed Protocol: Anti-Inflammatory Activity Screening

This protocol is adapted from methodologies used to evaluate novel nicotinic acid derivatives.[1]

Objective: To determine if 2-Fluoro-4-methoxynicotinic acid can inhibit the production of inflammatory mediators in activated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Plating: Seed 1.5 x 10⁵ cells per well in a 96-well plate and allow them to adhere for 24 hours.

-

Compound Treatment:

-

Prepare a stock solution of 2-Fluoro-4-methoxynicotinic acid in DMSO.

-

Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Ibuprofen).

-

-

Inflammatory Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. Leave one set of untreated cells as a negative control.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

After 24 hours, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant.

-

Incubate in the dark at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer’s instructions.

-

-

Cell Viability (MTT Assay):

-

After collecting the supernatant, add MTT reagent to the remaining cells in the plate to assess if the observed effects are due to cytotoxicity.

-

Incubate for 2-4 hours, then solubilize the formazan crystals and measure absorbance according to standard protocols.

-

Detailed Protocol: HIF-1α Inhibition Screening

This protocol describes a cell-based reporter assay to screen for inhibitors of HIF-1 activation.[15]

Objective: To assess the ability of the test compound to inhibit hypoxia-induced HIF-1 transcriptional activity.

Cell Line: A human cancer cell line (e.g., Hep3B, AGS) stably transfected with a luciferase reporter plasmid containing multiple copies of the Hypoxia Response Element (HRE).

Methodology:

-